Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-

oxazole regioisomerism anti-inflammatory

SAR programs requiring the ortho-substitution pattern of the benzeneacetic acid moiety relative to the oxazole ring face data confounding when using para-substituted analogs. CAS 104907-28-0 is the required isomer for reproducible target engagement studies. - Free acid form with reactive carboxylic handle: eliminates ester hydrolysis steps (vs. methyl ester CAS 104907-36-0). - Defined 97% purity benchmark: supports HPLC, LC-MS, and NMR method development. - Structural chemotype for COX inhibition or anti-inflammatory phenotypic screening.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 104907-28-0
Cat. No. B12888319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-
CAS104907-28-0
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3CC(=O)O
InChIInChI=1S/C17H13NO3/c19-16(20)10-13-8-4-5-9-14(13)17-18-15(11-21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)
InChIKeyBQZMPBIXAGBCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-: Structural Overview


Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- (CAS 104907-28-0), also referred to as 2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid, is a heterocyclic aromatic carboxylic acid (C₁₇H₁₃NO₃, MW 279.29) that integrates a 4-phenyloxazole motif with a benzeneacetic acid moiety via an ortho-substituted phenyl bridge . This compound belongs to the broader class of oxazole-bearing phenylacetic acid derivatives, a scaffold historically explored for anti-inflammatory activity, as exemplified by 4-(4,5-disubstituted-oxazol-2-yl)phenylacetic acids that demonstrated moderate efficacy in the carrageenan-induced rat paw edema model . Its unique ortho-substitution pattern distinguishes it from para-substituted analogs, making it a valuable intermediate or reference standard in medicinal chemistry campaigns targeting oxazole-based bioactive molecules.

Why Ortho-Substitution Matters for Research Applications


The ortho-substitution pattern of the benzeneacetic acid moiety relative to the oxazole ring in CAS 104907-28-0 creates a distinct spatial arrangement and electronic environment compared to para-substituted analogs like 4-(4,5-disubstituted-oxazol-2-yl)phenylacetic acids , or structurally divergent clinical NSAIDs such as Oxaprozin (4,5-diphenyl-2-oxazolepropanoic acid, CAS 21256-18-8) [1]. Even the methyl ester derivative (CAS 104907-36-0) introduces different solubility and reactivity profiles due to the blocked carboxylic acid functionality . Given that minor positional isomerism in phenylacetic acid-containing oxazoles can fundamentally alter target engagement—as demonstrated by the differential COX-1/COX-2 selectivity observed across phenylacetic acid derivatives [2]—indiscriminate substitution without confirmatory analytical benchmarking risks compromising assay reproducibility and SAR interpretation across oxazole-focused discovery programs.

Key Evidence for Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-


Ortho vs. Para Regioisomerism

CAS 104907-28-0 features the benzeneacetic acid moiety attached at the ortho position of the phenyl ring bearing the 4-phenyloxazole, a connectivity distinct from the para-substituted 4-(4,5-disubstituted-oxazol-2-yl)phenylacetic acids described by Shridhar et al. . While the Shridhar series demonstrated moderate anti-inflammatory activity at one-fifth of their LD₅₀ dose in the carrageenin-induced rat paw oedema test, no direct comparative pharmacological data for the ortho-substituted isomer are currently available in the peer-reviewed literature. This positional isomerism is critical because phenylacetic acid COX-2 inhibitors are known to exhibit substitution-pattern-dependent selectivity profiles [1].

oxazole regioisomerism anti-inflammatory

Free Carboxylic Acid vs. Methyl Ester

CAS 104907-28-0 (MW 279.29) is the free carboxylic acid form, whereas its methyl ester derivative (CAS 104907-36-0, C₁₈H₁₅NO₃, MW 293.3) contains a blocked carboxyl group . The free acid offers a reactive handle for amide coupling, esterification, or salt formation without requiring a deprotection step—a practical advantage in parallel synthesis or bioconjugation workflows. The methyl ester must be hydrolyzed before such transformations, adding an extra synthetic step and potentially introducing impurities or yield losses.

free acid methyl ester conjugation

Commercial Purity Specification

CAS 104907-28-0 is commercially available with a stated purity of 97% (Catalog Number CM1057760) . This specification provides a baseline for procurement decisions, as higher purity reduces the risk of confounding biological results from unknown impurities. While no direct head-to-head purity comparison with all vendors is feasible, this 97% benchmark sets a minimum acceptable threshold for use as an analytical reference or screening compound.

purity analytical standard procurement

Physicochemical Properties

The reported density of CAS 104907-28-0 is 1.249 g/cm³ with a predicted boiling point of 515.4°C at 760 mmHg . These values differ from the methyl ester derivative and from structurally distinct clinical oxazole NSAIDs such as Oxaprozin, potentially influencing solvent selection for stock solution preparation, DMSO solubility behavior, and thermal stability during storage or analytical methods such as GC-MS.

density boiling point physicochemical

Recommended Research and Procurement Scenarios


Ortho-Substituted Oxazole SAR Campaigns

When a structure-activity relationship (SAR) program demands the ortho-substitution pattern of the benzeneacetic acid moiety relative to the oxazole ring—as opposed to the para-substituted variants described in the Shridhar et al. 1981 series —CAS 104907-28-0 is the required isomer. Using the para-substituted analog would introduce a confounding variable in the SAR dataset, as positional isomerism in phenylacetic acid COX-2 inhibitors has been shown to affect selectivity profiles [1].

Synthetic Intermediate with Free Acid Handle

In synthetic workflows requiring amide bond formation, esterification, or salt preparation, the free acid form of CAS 104907-28-0 provides a ready-to-use reactive handle . This eliminates the need for ester hydrolysis required when using the methyl ester analog (CAS 104907-36-0), reducing synthesis step count, minimizing yield losses, and lowering overall procurement costs.

Analytical Reference Standard Procurement

For laboratories requiring an oxazole-phenylacetic acid hybrid as an analytical reference standard for HPLC, LC-MS, or NMR method development, CAS 104907-28-0 (Catalog CM1057760, 97% purity) offers a defined purity benchmark. This specification supports reliable calibration curve preparation and minimizes the risk of impurity-related signal interference in analytical workflows.

In Vitro Anti-Inflammatory Screening

Given the historical precedent of anti-inflammatory activity in related oxazole phenylacetic acid derivatives at one-fifth of their LD₅₀ doses in the carrageenan-induced rat paw edema model , CAS 104907-28-0 may serve as a structurally distinct chemotype for in vitro COX inhibition or anti-inflammatory phenotypic screening. Its ortho-substitution pattern may yield a different selectivity window compared to para-substituted or 4,5-diphenyloxazole analogs, warranting empirical evaluation in target-based or cell-based assays.

Quote Request

Request a Quote for Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.